molecular formula C8H17Cl2N3 B12865127 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride

Katalognummer: B12865127
Molekulargewicht: 226.14 g/mol
InChI-Schlüssel: QGLZRRCFRWEYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride typically involves the following steps:

    Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation: The 3,5-Dimethyl-1H-pyrazole is then alkylated with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate to form 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol: Similar structure but with a hydroxyl group instead of an amine.

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: Contains a carboxyl group instead of an amine.

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Eigenschaften

Molekularformel

C8H17Cl2N3

Molekulargewicht

226.14 g/mol

IUPAC-Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-6-8(4-3-5-9)7(2)11-10-6;;/h3-5,9H2,1-2H3,(H,10,11);2*1H

InChI-Schlüssel

QGLZRRCFRWEYIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C)CCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.